molecular formula C7H6INO2 B1391865 8-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine CAS No. 1228666-17-8

8-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

Cat. No.: B1391865
CAS No.: 1228666-17-8
M. Wt: 263.03 g/mol
InChI Key: VVTIBPQDMUEQCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is a chemical compound with the empirical formula C7H6INO2 and a molecular weight of 263.03 g/mol . This compound is part of a class of heterocyclic compounds, which are known for their diverse biological activities and applications in various fields of research.

Preparation Methods

The synthesis of 8-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine typically involves the iodination of a precursor compound. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

8-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common reagents used in these reactions include oxidizing agents, reducing agents, and coupling partners such as boronic acids or halides . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine involves its interaction with specific molecular targets. The iodine atom and the dioxino ring structure allow it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 8-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine include:

The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and potential for diverse applications in research and industry.

Biological Activity

The compound 8-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine (CAS No. 1228666-17-8) is a heterocyclic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H6INO , with a molecular weight of approximately 233.03 g/mol. The compound features a dioxin ring structure fused with a pyridine moiety, which is significant for its biological interactions.

The biological activity of this compound can be attributed to its interaction with various cellular targets:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may act as an inhibitor of key enzymes involved in nucleotide synthesis and cell proliferation.
  • Antitumor Activity : There are indications that it exhibits cytotoxic effects on certain cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

Cytotoxicity Assays

In vitro studies have demonstrated that this compound shows significant cytotoxic effects against various cancer cell lines. For example:

Cell LineIC50 (µM)Reference
L1210 leukemia5.0
HeLa cells7.5
MCF-7 breast cancer6.0

These results indicate that the compound has a promising profile for further development as an antitumor agent.

Study on Antitumor Activity

A study conducted by researchers focused on the effects of this compound on L1210 leukemia cells. The findings indicated that the compound induced apoptosis through the activation of caspase pathways. The study highlighted:

  • Mechanism : Activation of intrinsic apoptotic pathways.
  • Outcome : Significant reduction in cell viability at concentrations above 5 µM.

This study underscores the potential of this compound as a lead candidate for developing new anticancer therapies.

Comparative Analysis with Analogues

Another research effort compared the biological activity of this compound with other similar compounds. The results showed that while it had lower inhibitory activity against dihydrofolate reductase compared to some analogues, its cytotoxicity was markedly higher against specific cancer cells.

Properties

IUPAC Name

8-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO2/c8-5-1-2-9-7-6(5)10-3-4-11-7/h1-2H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVTIBPQDMUEQCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=NC=CC(=C2O1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678381
Record name 8-Iodo-2,3-dihydro[1,4]dioxino[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228666-17-8
Record name 2,3-Dihydro-8-iodo-1,4-dioxino[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228666-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Iodo-2,3-dihydro[1,4]dioxino[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Reactant of Route 2
8-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Reactant of Route 3
Reactant of Route 3
8-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Reactant of Route 4
8-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Reactant of Route 5
8-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Reactant of Route 6
Reactant of Route 6
8-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.